5-Butyl-4-oxopyran-2-carboxylic acid
Description
5-Butyl-4-oxopyran-2-carboxylic acid is a pyran-derived carboxylic acid characterized by a butyl substituent at the 5-position of the pyran ring, a ketone group at the 4-position, and a carboxylic acid moiety at the 2-position. Applications may include pharmaceutical intermediates or bioactive molecules, though further research is required to confirm these roles.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-butyl-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-2-3-4-7-6-14-9(10(12)13)5-8(7)11/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
MMGOUQRFXLKDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=COC(=CC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-oxopyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a butyl-substituted aldehyde with a suitable dicarbonyl compound under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of 5-Butyl-4-oxopyran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-oxopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Butyl-4-oxopyran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyl-4-oxopyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid (CAS 1219-33-6)
This analog differs by replacing the butyl group with a benzyloxy substituent at position 5. Key distinctions include:
- Substituent Effects : The benzyloxy group introduces aromaticity and polarity, reducing lipophilicity (XLogP3 = 1.3) compared to the butyl variant (estimated XLogP3 ≈ 2.5–3.0) .
- Synthesis : The benzyloxy derivative is synthesized via Jones reagent oxidation and sodium salt intermediates, suggesting that similar methods could be adapted for the butyl variant by substituting benzyl bromide with butylating agents .
- Reactivity: The benzyloxy group may participate in deprotection reactions (e.g., hydrogenolysis), whereas the butyl chain is chemically inert under such conditions, favoring stability in non-polar environments.
Other Structural Analogs
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
